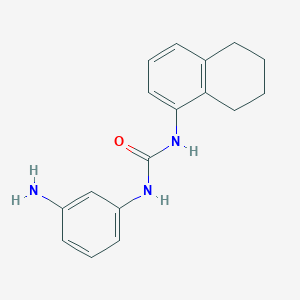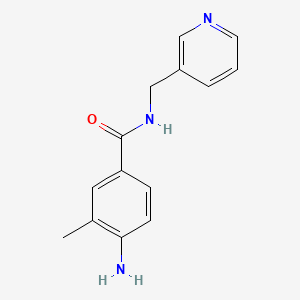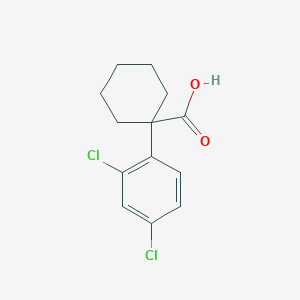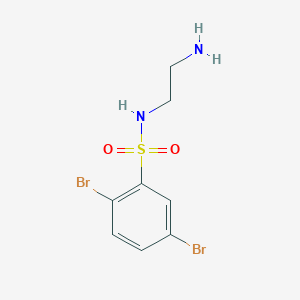
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea
Vue d'ensemble
Description
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea (THNPU) is a small molecule that has been used in scientific research for a variety of purposes. It is a non-peptide, low molecular weight compound that is soluble in water and has a low toxicity profile. THNPU has been studied in a variety of fields, including pharmacology, biochemistry, and physiology.
Applications De Recherche Scientifique
Anticancer Activity
A study by Özgeriş et al. (2017) demonstrated the synthesis of ureas and sulfamides derived from 1-aminotetralins, including compounds related to the specified urea, which were tested for anticancer activity against glioblastoma and prostate cancer cell lines. Compounds exhibited variable cytotoxic activities, suggesting the potential of these analogs as anticancer agents (Özgeriş et al., 2017).
Hypotensive and Antiarrhythmic Activities
Research by Chalina and Chakarova (1998) on a series of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas or thioureas demonstrated pronounced hypotensive and antiarrhythmic activities in anesthetized rats, indicating the therapeutic potential of these compounds in cardiovascular diseases (Chalina & Chakarova, 1998).
Coordination Chemistry and Sensing Properties
A study by Aragoni et al. (2021) explored the coordination and sensing properties of a simple novel fluorescent urea compound towards anions and transition metal ions, showing affinity towards fluoride and the ability to bind Zn2+ ions. This highlights the utility of such urea derivatives in sensing applications (Aragoni et al., 2021).
Urea-Fluoride Interaction
Boiocchi et al. (2004) investigated the interaction of 1,3-bis(4-nitrophenyl)urea with various anions, revealing that fluoride ions induce urea deprotonation, which could have implications in the design of selective anion receptors or sensors (Boiocchi et al., 2004).
Enantioselectivity in Soluble Epoxide Hydrolase Inhibition
Research by Manickam et al. (2016) on the enantioselectivity of urea inhibitors of soluble epoxide hydrolase, a key enzyme in the metabolism of arachidonic acid, revealed significant selectivity and activity differences among enantiomers. This study underscores the importance of stereochemistry in the pharmacological activity of urea derivatives (Manickam et al., 2016).
Propriétés
IUPAC Name |
1-(3-aminophenyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-13-7-4-8-14(11-13)19-17(21)20-16-10-3-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9,18H2,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRHLEDIFGWHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)NC3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)
![3-{[Benzyl(methyl)carbamoyl]amino}propanoic acid](/img/structure/B1517180.png)



![N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B1517189.png)





